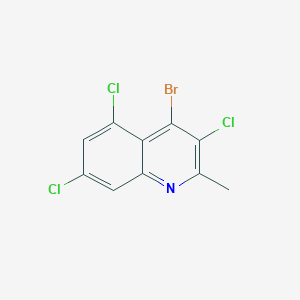
4-Bromo-3,5,7-trichloro-2-methylquinoline
Overview
Description
4-Bromo-3,5,7-trichloro-2-methylquinoline (BTCMQ) is a chemical compound that belongs to the class of quinoline derivatives. It is an organic compound with the empirical formula C10H5BrCl3N and a molecular weight of 325.42 .
Molecular Structure Analysis
The molecular structure of BTCMQ can be represented by the SMILES stringBrC(C(C(N=C1C)=C2)=C(Cl)C=C2Cl)=C1Cl . The InChI key for BTCMQ is ZHRILYHOTWHIQF-UHFFFAOYSA-N .
Scientific Research Applications
Pharmaceutical Research
4-Bromo-3,5,7-trichloro-2-methylquinoline is a compound that has potential applications in pharmaceutical research due to its structural similarity to quinolines, which are known for their medicinal properties . Quinolines and their derivatives are often explored for their antibacterial, antifungal, and antiviral activities. This particular compound could be used as a precursor in the synthesis of novel drugs aimed at treating various diseases.
Organic Synthesis
In the field of synthetic organic chemistry, this compound can serve as a building block for the construction of more complex molecules . Its halogenated nature makes it a reactive intermediate, which can undergo various organic reactions to form new bonds and structures, thus expanding the diversity of chemical entities available for further research and development.
Catalysis
Halogenated quinolines are sometimes used in catalysis as ligands or catalyst precursors . This compound could be investigated for its potential to act as a catalyst in various chemical reactions, possibly leading to more efficient processes in terms of reaction time, temperature, or yield.
Environmental Studies
Given the potential toxicity and environmental impact of halogenated compounds, 4-Bromo-3,5,7-trichloro-2-methylquinoline could be used in studies aimed at understanding the behavior of such compounds in the environment . This could include research into their degradation, bioaccumulation, and potential effects on ecosystems.
Analytical Chemistry
As a compound with distinct spectroscopic and chromatographic properties, it could be used as a standard or reference compound in analytical methods . Its unique structure might allow for the development of new analytical techniques or the improvement of existing ones for the detection and quantification of related compounds.
Safety and Hazards
properties
IUPAC Name |
4-bromo-3,5,7-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl3N/c1-4-10(14)9(11)8-6(13)2-5(12)3-7(8)15-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRILYHOTWHIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)
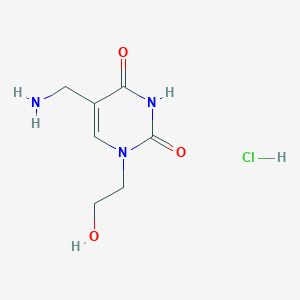
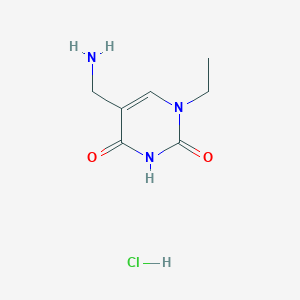


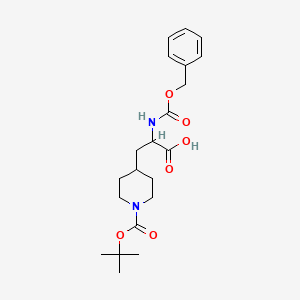
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)
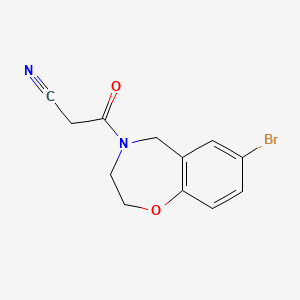


![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)
